CO23

Beschreibung

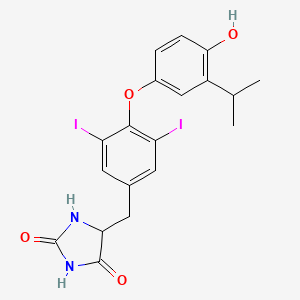

The exact mass of the compound 5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione is 591.93560 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18I2N2O4/c1-9(2)12-8-11(3-4-16(12)24)27-17-13(20)5-10(6-14(17)21)7-15-18(25)23-19(26)22-15/h3-6,8-9,15,24H,7H2,1-2H3,(H2,22,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJXVEFUJLKBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)CC3C(=O)NC(=O)N3)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18I2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Carbonate Radical Anion (CO₃•⁻)

A Note on Nomenclature: The requested topic, the "CO23 radical," does not correspond to a known chemical entity and is presumed to be a typographical error. This guide will focus on the carbonate radical anion (CO₃•⁻) , a highly relevant and reactive species in chemical and biological systems, aligning with the interests of researchers, scientists, and drug development professionals.

The carbonate radical anion is a secondary radical that plays a significant role in oxidative stress, atmospheric chemistry, and advanced oxidation processes.[1][2][3][4] Despite being less reactive than the hydroxyl radical (•OH), its considerably longer lifetime allows it to act over greater distances, making it a particularly damaging agent to crucial biomolecules like DNA and proteins.[5] Its importance is underscored by its formation in biological systems, particularly under conditions of inflammation and mitochondrial dysfunction.[5]

Core Properties of the Carbonate Radical Anion (CO₃•⁻)

The carbonate radical anion is a symmetrical, resonance-stabilized molecule.[5] In aqueous solutions, it exists in a hydrated form, complexed with six water molecules (CO₃(H₂O)₆•⁻), which is crucial for accurately describing its physical and chemical properties.[6][7][8] Quantum-chemical studies indicate a D₃h symmetry, although some experimental studies in crystalline matrices suggest a distorted C₂v structure, likely due to the influence of the surrounding electrical fields.[7] The radical character resides on the a₂' molecular orbital, which is a non-bonding σ-type orbital.[7]

The CO₃•⁻ radical is a selective oxidant, reacting readily with electron-rich compounds such as phenols, anilines, and sulfur-containing molecules.[1][9] Its reactivity with various biomolecules, including amino acids, is a key aspect of its biological impact.[9] For instance, it reacts with tryptophan and tyrosine with high rate constants.[9]

Quantitative Data Summary

The following table summarizes key quantitative properties of the carbonate radical anion, compiled from various experimental and computational studies.

| Property | Value | Conditions / Notes | Reference(s) |

| Redox Potential (E°) | 1.59 V vs. NHE | at pH > 10.3 | [10] |

| 1.23 ± 0.15 V | For the CO₃•⁻/CO₃²⁻ couple, from ab initio calculations | [11] | |

| Absorption Maximum (λₘₐₓ) | 600 nm | In aqueous solution | [1] |

| Molar Absorptivity (ε) | 1860 ± 160 M⁻¹cm⁻¹ | At 600 nm | [1] |

| pKa (.HCO₃) | 9.6 ± 0.3 | For the equilibrium .HCO₃ ⇌ CO₃•⁻ + H⁺ | [1] |

| Rate Constants (k) | |||

| Reaction with Tryptophan | 6.01 × 10⁶ M⁻¹s⁻¹ | Predominantly via Single Electron Transfer (SET) | [9] |

| Reaction with Tyrosine | High reactivity | Predominantly via Hydrogen Atom Abstraction (HAT) | [9] |

| Reaction with Cys-dopa-melanin | 2 × 10⁸ M⁻¹s⁻¹ | [12] | |

| Reaction with Dopa-melanin | 3 × 10⁵ M⁻¹s⁻¹ | [12] | |

| Self-recombination | Varies with conditions | Involves pre-equilibrium formation of a C₂O₆²⁻ dimer | [13] |

Experimental Protocols for Generation and Detection

The carbonate radical anion is a short-lived species and is typically generated and studied using specialized techniques like pulse radiolysis and flash photolysis.[1]

1. Generation via Pulse Radiolysis

Pulse radiolysis is a primary method for generating CO₃•⁻ and studying its kinetics.

-

Principle: A high-energy electron pulse is used to radiolyze water, producing hydroxyl radicals (•OH). In the presence of bicarbonate (HCO₃⁻) or carbonate (CO₃²⁻) ions, the hydroxyl radicals are rapidly scavenged to form the carbonate radical.

-

Reaction:

-

•OH + HCO₃⁻ → CO₃•⁻ + H₂O

-

•OH + CO₃²⁻ → CO₃•⁻ + OH⁻[2]

-

-

Methodology:

-

Prepare an aqueous solution buffered with sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) at the desired pH. The concentration typically ranges from 10 mM to 100 mM.

-

Saturate the solution with nitrous oxide (N₂O) to convert hydrated electrons (e⁻ₐq) into hydroxyl radicals, thereby doubling the •OH yield.

-

Introduce the substrate of interest (e.g., an amino acid, a drug molecule) at a suitable concentration.

-

Expose the solution to a short pulse (nanoseconds to microseconds) of high-energy electrons from a linear accelerator.

-

Monitor the formation and decay of the CO₃•⁻ radical by measuring the transient absorbance at 600 nm using a fast detection system (e.g., a spectrophotometer with a photomultiplier tube).[1][10]

-

The decay kinetics of the 600 nm signal in the presence of a substrate are analyzed to determine the second-order rate constant of the reaction.[10]

-

2. Generation from Peroxynitrite and CO₂

This pathway is highly relevant in biological systems.

-

Principle: Peroxynitrite (ONOO⁻), formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), reacts with carbon dioxide (CO₂) to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻). This adduct rapidly homolyzes to generate the carbonate radical and nitrogen dioxide (•NO₂).[5][14]

-

Reaction:

-

ONOO⁻ + CO₂ → ONOOCO₂⁻

-

ONOOCO₂⁻ → CO₃•⁻ + •NO₂

-

-

Methodology:

-

Synthesize or procure a solution of peroxynitrite. Due to its instability, it is typically prepared fresh by reacting acidified hydrogen peroxide with sodium nitrite.

-

Prepare a buffer solution (e.g., phosphate buffer) containing a known concentration of sodium bicarbonate to provide a source of CO₂.

-

Rapidly mix the peroxynitrite solution with the bicarbonate-containing buffer, often using a stopped-flow apparatus for kinetic studies.

-

The generation of radicals can be confirmed by observing the specific reaction products with scavenger molecules or through techniques like electron paramagnetic resonance (EPR) spectroscopy with appropriate spin traps.

-

3. Detection

-

Transient Absorption Spectroscopy: As described above, this is the most direct method, monitoring the characteristic absorbance of CO₃•⁻ at 600 nm.[1]

-

Qualitative Chemical Tests: In a general laboratory setting (for educational purposes), the presence of the carbonate ion (CO₃²⁻) is detected by adding dilute acid, which causes effervescence due to the release of CO₂ gas.[15][16] This gas can be passed through limewater (calcium hydroxide solution), which turns cloudy, confirming the presence of CO₂.[16] It is crucial to distinguish this test for the stable ion from the detection of the transient radical.

Biological Formation and Signaling Pathways

In biological systems, the carbonate radical is an important mediator of oxidative damage, often formed as a downstream product of primary reactive oxygen and nitrogen species (ROS/RNS).[14] Its formation is particularly significant in environments with high concentrations of bicarbonate and CO₂, such as in mitochondria.[5]

Key Formation Pathways:

-

From Hydroxyl Radical: In the presence of high physiological concentrations of bicarbonate, the highly reactive hydroxyl radical is converted into the less reactive but longer-lived carbonate radical.[5] This makes CO₃•⁻ a more far-reaching mediator of •OH-induced damage.[5]

-

From Peroxynitrite: This is considered a major pathway, especially during inflammation where both •NO and O₂•⁻ are produced in excess.[5] The reaction with CO₂ yields CO₃•⁻ and •NO₂, a potent nitrating mixture.[5]

-

Fenton Reaction: Recent studies suggest that in neutral solutions containing bicarbonate (i.e., under physiological conditions), the Fenton reaction produces carbonate radicals directly, rather than hydroxyl radicals.[17][18]

The diagrams below illustrate these key relationships and an example of a protective signaling pathway involving melatonin.

Figure 1: Major formation pathways of the carbonate radical anion (CO₃•⁻) in biological systems.

Figure 2: Scavenging of the carbonate radical by melatonin and its metabolites.

Conclusion

The carbonate radical anion (CO₃•⁻) is a critical, yet often underrated, reactive species in biology and chemistry.[5] Its unique combination of moderate reactivity and a relatively long lifetime makes it a potent agent of oxidative damage, capable of reaching cellular targets inaccessible to the more reactive hydroxyl radical.[5] For researchers in drug development and life sciences, understanding the formation pathways, properties, and reactivity of CO₃•⁻ is essential for elucidating mechanisms of oxidative stress in various pathologies and for designing effective antioxidant strategies. The role of CO₃•⁻ in Fenton chemistry under physiological conditions, in particular, represents a paradigm shift that warrants further investigation.[17]

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. The Role of Carbonate in Catalytic Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical and experimental evidences for the formation of carbonate anion radical (CO3−•) in the atmosphere [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. Carbonate and carbonate anion radicals in aqueous solutions exist as CO3(H2O)62− and CO3(H2O)6˙− respectively: the crucial role of the inner hydration sphere of anions in explaining their properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Carbonate and carbonate anion radicals in aqueous solutions exist as CO3(H2O)62− and CO3(H2O)6˙− respectively: the crucial role of the inner hydration sphere of anions in explaining their properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. cris.bgu.ac.il [cris.bgu.ac.il]

- 9. inl.elsevierpure.com [inl.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Carbonate radical formation in radiolysis of sodium carbonate and bicarbonate solutions up to 250°C and the mechanism of its second order decay [curate.nd.edu]

- 14. Biomimetic Radical Chemistry and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Carbonate-radical-anions, and not hydroxyl radicals, are the products of the Fenton reaction in neutral solutions containing bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Co23 Radical: A Technical Guide to its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of metallic clusters at the nanoscale offers a unique window into the evolution of material properties from atomic to bulk states. Among these, cobalt clusters have garnered significant attention due to their interesting magnetic and catalytic properties. The Co23 radical, a cluster composed of 23 cobalt atoms, represents a specific size of interest within this field. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the this compound radical, with a focus on the experimental methodologies employed in its study. While the direct application of this compound in drug development is not established, understanding the behavior of cobalt at the nanoscale is relevant in toxicology and the development of novel delivery systems.

Discovery and Characterization

The discovery and characterization of the this compound radical and other cobalt clusters have been largely driven by the application of gas-phase cluster generation techniques coupled with mass spectrometry and photoelectron spectroscopy. These methods allow for the production of size-selected clusters and the investigation of their electronic structure.

Key Experimental Techniques

The primary experimental approach for studying the this compound radical involves three main stages: generation of the cluster, mass selection, and characterization of its electronic properties.

-

Cluster Generation: Cobalt clusters are synthesized in the gas phase using a laser vaporization source . In this method, a high-power pulsed laser is focused onto a rotating and translating cobalt rod. The intense laser pulse ablates cobalt atoms from the surface.

-

Cluster Growth: The vaporized cobalt plasma is entrained in a pulse of inert carrier gas, typically helium, which flows through a nozzle. This process cools the ablated atoms, leading to their condensation and the formation of clusters of various sizes.

-

Mass Selection: The mixture of neutral and charged clusters exits the nozzle and is formed into a molecular beam. The charged clusters are then guided into a time-of-flight (TOF) mass spectrometer . The TOF spectrometer separates the clusters based on their mass-to-charge ratio, allowing for the isolation and study of a specific cluster size, such as this compound.

-

Photoelectron Spectroscopy (PES): Once the this compound radical anions are mass-selected, they are interrogated with a fixed-frequency laser pulse. This pulse detaches an electron from the cluster. The kinetic energy of the photodetached electron is measured by a detector. The electron binding energy is then determined by subtracting the kinetic energy of the electron from the energy of the photodetachment laser. The resulting photoelectron spectrum provides a detailed picture of the electronic structure of the this compound radical.

Quantitative Data

The following table summarizes key quantitative data for the this compound radical based on available experimental and theoretical studies.

| Property | Value | Method | Reference |

| Formula | This compound | Mass Spectrometry | NIST |

| Molecular Weight | 1355.463485 amu | Mass Spectrometry | NIST |

| CAS Registry Number | 151574-16-2 | - | NIST |

| Electron Affinity | 2.440 ± 0.060 eV | Laser Photoelectron Spectroscopy (LPES) | Liu, Zhai, et al., 2001 |

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and characterization of the this compound radical, based on common practices in the field.

Synthesis of this compound Radical Anions

Objective: To generate and mass-select this compound radical anions in the gas phase.

Apparatus:

-

Pulsed laser vaporization cluster source

-

Time-of-flight mass spectrometer

-

High-vacuum system

-

Pulsed valve for carrier gas

-

Cobalt target rod

Procedure:

-

A solid cobalt rod (high purity) is placed within the laser vaporization source.

-

The source chamber is evacuated to high vacuum (typically < 10^-6 Torr).

-

A pulsed valve introduces a short burst of helium carrier gas into the source.

-

Simultaneously, a high-power Nd:YAG laser (e.g., 532 nm, ~10-30 mJ/pulse) is focused onto the surface of the cobalt rod.

-

The laser ablation of the cobalt target creates a plasma of cobalt atoms and ions.

-

The helium gas quenches the plasma and promotes the condensation of cobalt atoms into clusters of various sizes.

-

The mixture of gas and clusters expands into a vacuum through a nozzle, forming a supersonic beam. This expansion cools the internal degrees of freedom of the clusters.

-

The cluster beam passes through a skimmer to select the central portion of the beam.

-

The negatively charged clusters (anions) are then accelerated into the flight tube of a time-of-flight mass spectrometer.

-

The flight time of the ions to the detector is proportional to the square root of their mass-to-charge ratio. This allows for the separation of different cluster sizes.

-

A specific mass gate is used to select only the this compound- anions for further experiments.

Characterization by Photoelectron Spectroscopy

Objective: To measure the electron binding energy of the this compound radical anion.

Apparatus:

-

Mass-selected this compound- anion beam

-

Photodetachment laser (e.g., Nd:YAG laser, various harmonics)

-

Magnetic bottle electron spectrometer or similar electron energy analyzer

-

Detector for electrons

Procedure:

-

The mass-selected beam of this compound- anions is directed into the interaction region of the photoelectron spectrometer.

-

A pulsed laser with a well-defined photon energy (e.g., 532 nm, 355 nm, or 266 nm) is focused to intersect the ion beam.

-

The laser pulse detaches electrons from the this compound- anions.

-

The photodetached electrons are collected and guided by a magnetic field into an electron energy analyzer.

-

The kinetic energy of the electrons is measured.

-

The electron binding energy (EBE) is calculated using the following equation: EBE = hν - E_k, where hν is the photon energy of the detachment laser and E_k is the measured kinetic energy of the electron.

-

By scanning the electron kinetic energy, a photoelectron spectrum is obtained, which shows the distribution of electronic states in the neutral this compound cluster.

Visualizations

Experimental Workflow for this compound Radical Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of the this compound radical.

Logical Relationship of Experimental Components

In-depth Technical Guide on the Theoretical Studies of the Carbonate Radical Anion (CO3•−)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbonate radical anion (CO3•−) is a highly reactive inorganic radical that plays a significant role in atmospheric chemistry, aqueous solutions, and biological systems. Its ability to act as a potent oxidizing agent makes it a subject of extensive research, particularly in understanding oxidative stress and in the development of advanced oxidation processes for water treatment. Theoretical and computational chemistry provide invaluable tools for elucidating the electronic structure, geometry, and spectroscopic properties of this transient species, complementing experimental investigations. This guide provides an in-depth overview of the theoretical studies on the structure of the carbonate radical anion, presenting key computational data and methodologies.

Molecular Structure and Symmetry

The geometry of the carbonate radical anion has been a subject of considerable theoretical and experimental investigation. Two primary symmetries are considered: the highly symmetric trigonal planar structure (D3h) and a distorted C2v structure. While early experimental studies in crystalline environments suggested a C2v geometry, theoretical calculations have shown that the symmetry is highly dependent on the computational method and the environment (gas phase vs. solvated).

High-level ab initio calculations often predict the D3h structure as the true minimum energy geometry in the gas phase. However, interactions with the surrounding medium, such as in aqueous solutions or crystal lattices, can lead to a distortion to a C2v symmetry. This distortion is a crucial aspect of its reactivity and spectroscopic signature.

Computational Methodologies

A variety of computational methods have been employed to study the carbonate radical anion, each with its own strengths and limitations.

Experimental Protocols:

-

Density Functional Theory (DFT): This is one of the most widely used methods due to its balance of computational cost and accuracy. Various functionals are employed, including:

-

B3LYP: A hybrid functional that is often a good starting point for geometry optimizations and frequency calculations.

-

M06-2X: A hybrid meta-GGA functional that often provides improved accuracy for main-group chemistry and non-covalent interactions.

-

UM06-2X: The unrestricted version of M06-2X, suitable for open-shell systems like the carbonate radical. The choice of basis set is also critical, with Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) being commonly used to provide a flexible description of the electron density.

-

-

Ab Initio Methods: For higher accuracy, more computationally intensive ab initio methods are used:

-

Møller-Plesset Perturbation Theory (MP2): A common post-Hartree-Fock method that includes electron correlation.

-

Coupled Cluster Theory (e.g., UCCSD(T)): Considered the "gold standard" for single-reference systems, providing very accurate energies and properties. The UCCSD(T)-F12 method is a specific implementation that accelerates convergence with respect to the basis set size.

-

-

Solvation Models: To account for the significant influence of the solvent (typically water), implicit and explicit solvation models are used:

-

Implicit Solvation Models (e.g., SMD): The solvent is treated as a continuous medium with a specific dielectric constant.

-

Explicit Solvation Models: A number of solvent molecules (e.g., water) are explicitly included in the calculation to model the first solvation shell's direct interactions with the radical.

-

Quantitative Data on Molecular Structure and Vibrational Frequencies

The following table summarizes the calculated and experimental structural parameters and vibrational frequencies for the carbonate radical anion. The calculated values vary depending on the level of theory and basis set used.

| Parameter | Method | Basis Set | C-O Bond Lengths (Å) | O-C-O Bond Angles (°) | Vibrational Frequencies (cm⁻¹) |

| Calculated | UM06-2X | aug-cc-pVTZ | 1.283, 1.283, 1.259 | 121.5, 121.5, 117.0 | Not explicitly found in search results |

| Calculated | UCCSD(T)-F12 | cc-pVDZ-F12 | Not explicitly found in search results | Not explicitly found in search results | Not explicitly found in search results |

| Experimental | Various | ~1.28 | ~120 | ~1100 (symmetric stretch), ~1500 (asymmetric stretch) |

Note: The provided calculated values are illustrative and represent a C2v distorted geometry. D3h calculations would yield a single C-O bond length and 120° O-C-O angles. The experimental values are approximate and can vary with the medium.

Formation of the Carbonate Radical Anion

A primary pathway for the formation of the carbonate radical anion in aqueous environments is the reaction of a hydroxyl radical (•OH) with a bicarbonate ion (HCO3⁻). This reaction is of significant interest in atmospheric and biological chemistry.

Reaction Mechanism

The reaction proceeds via a hydrogen abstraction from the bicarbonate ion by the highly reactive hydroxyl radical, forming water and the carbonate radical anion.

Computational Workflow for Studying the Reaction

A typical computational workflow to study this reaction involves several steps to determine the reaction kinetics and thermodynamics.

Experimental Generation and Detection

While this guide focuses on theoretical studies, it is important to note the experimental techniques used to generate and characterize the carbonate radical anion, as these provide the benchmarks for theoretical calculations.

Experimental Protocols:

-

Pulse Radiolysis: This is a primary technique for generating CO3•− in aqueous solutions. A high-energy electron pulse is used to radiolyze water, producing hydroxyl radicals. In the presence of bicarbonate or carbonate ions, the hydroxyl radicals rapidly react to form the carbonate radical anion. The transient absorption of the CO3•− can then be monitored using time-resolved spectroscopy. A typical protocol involves:

-

Preparation of an aqueous solution of sodium bicarbonate or sodium carbonate of a known concentration.

-

Saturation of the solution with N2O to convert hydrated electrons into hydroxyl radicals.

-

Subjection of the solution to a short pulse of high-energy electrons from a linear accelerator.

-

Monitoring the formation and decay of the CO3•− radical by measuring the absorbance at its characteristic wavelength (around 600 nm) as a function of time using a fast photodetector.

-

Conclusion

Theoretical studies are indispensable for a comprehensive understanding of the carbonate radical anion. Through a combination of DFT and high-level ab initio methods, researchers can predict its geometry, vibrational frequencies, and reactivity with a high degree of accuracy. These computational insights, when validated against experimental data, provide a robust framework for elucidating the role of the carbonate radical in complex chemical and biological systems. The ongoing development of computational methodologies promises even more precise predictions and a deeper understanding of this important reactive species.

Spectroscopic Signatures of Carbonate (CO₃•−) and Carbon Dioxide (CO₂•−) Radical Anions: An In-depth Technical Guide

Disclaimer: The user query requested information on the "CO23 radical". As this is not a recognized chemical species, this guide provides a comprehensive overview of the spectroscopic signatures of two related and highly relevant species: the carbonate radical anion (CO₃•−) and the carbon dioxide radical anion (CO₂•−) . It is presumed that the original query contained a typographical error.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of the spectroscopic properties, experimental generation protocols, and key reaction pathways for these two important radical anions.

The Carbonate Radical Anion (CO₃•−)

The carbonate radical anion is a significant transient species in atmospheric, biological, and aquatic chemistry. It is a selective oxidant and its reactivity is of considerable interest.

Data Presentation: Spectroscopic Parameters

The following tables summarize the key spectroscopic data for the CO₃•− radical anion.

Table 1: Electronic Absorption Spectroscopy of CO₃•−

| Spectroscopic Parameter | Value | Medium | Experimental Technique | Reference(s) |

| Absorption Maximum (λmax) | 600 nm | Aqueous Solution | Pulse Radiolysis | [1] |

| Molar Extinction Coefficient (ε) | 1860 ± 160 M-1 cm-1 | Aqueous Solution | Pulse Radiolysis | [1] |

Table 2: Vibrational Spectroscopy of CO₃•−

| Spectroscopic Parameter | Wavenumber (cm-1) | Medium | Experimental Technique | Reference(s) |

| Symmetric Stretch (ν₁) | 1062 | Aqueous Solution | Time-Resolved Resonance Raman (TR³) | [2][3] |

Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy of CO₃•−

| Spectroscopic Parameter | Value | Medium/Conditions | Experimental Technique | Reference(s) |

| Isotropic g-value | 2.0113 | Aqueous Solution (pH 6-9) | Continuous Flow EPR | [4][5] |

| 13C Hyperfine Coupling (a(13C)) | 11.7 G | Aqueous Solution | Continuous Flow EPR | [4][5] |

| Principal g-values (g₁, g₂, g₃) | 2.0217, 2.0071, 2.0057 (orthorhombic) | Irradiated Calcite | ESR | [6] |

Experimental Protocols

1.2.1. Generation of CO₃•− via Pulse Radiolysis

Pulse radiolysis is a primary method for generating and studying the CO₃•− radical in aqueous solutions.

-

Principle: A high-energy electron pulse is used to irradiate a solution, leading to the formation of primary radicals from the solvent (water). In the presence of specific scavengers, these primary radicals can be converted into the desired radical species.

-

Methodology:

-

An aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is prepared.

-

The solution is saturated with nitrous oxide (N₂O) to convert hydrated electrons (eaq⁻) into hydroxyl radicals (•OH).

-

The solution is subjected to a short pulse (nanoseconds to microseconds) of high-energy electrons from a linear accelerator.

-

The generated •OH radicals react with carbonate or bicarbonate ions to form the CO₃•− radical.

-

The transient absorption of the CO₃•− radical is monitored using a fast detection system, typically a spectrophotometer with a photomultiplier tube or a streak camera.

-

1.2.2. Generation of CO₃•− for EPR Studies

Direct detection of the short-lived CO₃•− radical in solution by EPR requires a continuous flow system.

-

Principle: Reactants are rapidly mixed and flowed through the EPR cavity, allowing for the detection of transient radical species that are continuously generated.

-

Methodology:

-

A solution of peroxynitrite (ONOO⁻) is rapidly mixed with a solution of bicarbonate-carbon dioxide buffer (pH 6-9) using a continuous flow apparatus.

-

The reaction between peroxynitrite and CO₂ forms an adduct (ONOOCO₂⁻), which decomposes to generate the CO₃•− radical and nitrogen dioxide (•NO₂).[4][5]

-

The reaction mixture flows through the EPR spectrometer's resonant cavity, where the EPR spectrum of the CO₃•− radical is recorded.[4][5]

-

Visualization of Formation Pathways

Caption: Formation pathways of the carbonate radical anion (CO₃•⁻).

The Carbon Dioxide Radical Anion (CO₂•−)

The carbon dioxide radical anion is a key intermediate in the electrochemical and photochemical reduction of CO₂, a process of significant interest for converting this greenhouse gas into valuable chemicals and fuels.

Data Presentation: Spectroscopic Parameters

The following tables summarize the key spectroscopic data for the CO₂•− radical anion.

Table 4: Electronic Absorption Spectroscopy of CO₂•−

| Spectroscopic Parameter | Value | Medium | Experimental Technique | Reference(s) |

| Absorption Maximum (λmax) | ~365 nm | Irradiated Formate in KBr disk | UV-Vis Spectroscopy | [7] |

| Absorption Maximum (λmax) | 235 nm | Aqueous Solution | Pulse Radiolysis | [8] |

Table 5: Vibrational Spectroscopy of CO₂•−

| Spectroscopic Parameter | Wavenumber (cm-1) | Medium | Experimental Technique | Reference(s) |

| Antisymmetric Stretch (νas) | 1650 | Acetonitrile | Time-Resolved Infrared (TR-IR) | [9] |

| Antisymmetric Stretch (νas) | 1671 | KBr disk | Infrared Spectroscopy | [7] |

| Symmetric Stretch (νs) | 1298 | Aqueous Solution | Time-Resolved Resonance Raman (TR³) | [8] |

| Bending Mode (ν₂) | 742 | Aqueous Solution | Time-Resolved Resonance Raman (TR³) | [8] |

| Symmetric Stretch (νs) | ~1280 | Hydrated Clusters | Infrared Action Spectroscopy | [10] |

Table 6: Electron Paramagnetic Resonance (EPR) Spectroscopy of CO₂•−

| Spectroscopic Parameter | Value | Medium/Conditions | Experimental Technique | Reference(s) |

| Principal g-values (g⊥, g∥) | 2.0025, 1.9971 (axial) | γ-irradiated Carbonated Apatites | EPR/ENDOR | [11] |

| Principal g-values (g₁, g₂, g₃) | 2.0033, 2.0017, 1.9974 (orthorhombic) | Irradiated Calcite | ESR | [6] |

Experimental Protocols

2.2.1. Generation of CO₂•− via Pulse Radiolysis of Formate Solutions

-

Principle: In aqueous solutions, hydroxyl radicals and hydrogen atoms, generated by pulse radiolysis, can abstract a hydrogen atom from formate ions to produce the CO₂•− radical.

-

Methodology:

-

An aqueous solution of sodium formate (HCOONa) is prepared.

-

The solution is saturated with N₂O to convert hydrated electrons into •OH radicals.

-

Upon irradiation with a high-energy electron pulse, the resulting •OH radicals and H atoms react with formate ions (HCOO⁻) via hydrogen abstraction to form CO₂•−.

-

The transient species is then detected using time-resolved techniques such as UV-Vis absorption or resonance Raman spectroscopy.[8]

-

2.2.2. Generation of CO₂•− in Solid Matrices for IR and EPR Studies

-

Principle: High-energy radiation can be used to generate radical species in a solid, inert matrix, which traps them and allows for spectroscopic characterization at low temperatures.

-

Methodology:

-

A salt containing the precursor, such as sodium formate or a carbonate-containing apatite, is pressed into a disk (e.g., with KBr for IR) or used as a crystalline sample.[7][11]

-

The sample is irradiated with gamma rays (e.g., from a ⁶⁰Co source) or X-rays, typically at low temperatures (e.g., 77 K), to generate the CO₂•− radical.[6][11]

-

The irradiated sample is then analyzed by infrared or EPR spectroscopy to obtain the spectrum of the trapped radical.[7][11]

-

Visualization of Formation Pathways

Caption: Common formation pathways of the carbon dioxide radical anion (CO₂•⁻).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Time-resolved resonance Raman spectroscopy of the carbonate radical - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. Direct EPR detection of the carbonate radical anion produced from peroxynitrite and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. osti.gov [osti.gov]

- 9. Radiolytic formation of the carbon dioxide radical anion in acetonitrile revealed by transient IR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Infrared Spectroscopy of Size‐Selected Hydrated Carbon Dioxide Radical Anions CO2 .−(H2O)n (n=2–61) in the C−O Stretch Region - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EPR and ENDOR studies on CO2− radicals in γ-irradiated B-type carbonated apatites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Carbonate Radical (CO₃•⁻)

A Note on Terminology: Initial searches for the "CO23 radical" did not yield a recognized chemical species. It is highly probable that this was a typographical error for the well-documented and scientifically significant carbonate radical anion (CO₃•⁻) . This guide will, therefore, focus on this species, a key intermediate in many biological and chemical processes.

The carbonate radical anion is a selective oxidant that plays a significant role in various fields, including biology, environmental chemistry, and materials science.[1][2][3] Unlike the highly reactive and non-selective hydroxyl radical (•OH), the carbonate radical exhibits more specific reactivity, making its role in oxidative stress and signaling pathways a critical area of research.[4][5] This technical guide provides a comprehensive overview of the natural occurrence, formation, reactivity, and experimental investigation of the carbonate radical.

Natural Occurrence and Formation

The carbonate radical is not a persistent species in nature but is formed transiently in various environments. Its formation is intrinsically linked to the presence of its precursors: bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, which are ubiquitous in aqueous media with a pH greater than 4.[4]

1.1. Biological Systems: In biological systems, the carbonate radical is a significant contributor to oxidative stress.[4] Its formation can occur through several key pathways:

-

Reaction with Hydroxyl Radicals: The most common formation pathway involves the reaction of the highly reactive hydroxyl radical (•OH) with carbonate or bicarbonate ions.[4][6]

-

•OH + CO₃²⁻ → CO₃•⁻ + OH⁻

-

•OH + HCO₃⁻ → CO₃•⁻ + H₂O

-

-

From Peroxynitrite and Carbon Dioxide: Carbon dioxide (CO₂) reacts with peroxynitrite (ONOO⁻), a reactive nitrogen species, to form nitrosoperoxycarbonate (ONOOCO₂⁻). This unstable intermediate can then homolytically cleave to form the carbonate radical and nitrogen dioxide (•NO₂).[7][8][9] This pathway is a primary mechanism by which superoxide-induced oxidative stress is mediated.[4]

-

Enzymatic Formation: Certain enzymatic processes can also generate the carbonate radical. For example, copper-zinc superoxide dismutase (Cu,Zn-SOD) can produce CO₃•⁻.[4]

1.2. Aquatic and Environmental Systems: The carbonate radical is an important transient oxidant in natural sunlit waters, such as rivers, lakes, and oceans.[10] Its formation is often initiated by the photolysis of dissolved organic matter (DOM) or nitrate, which produces hydroxyl radicals that subsequently react with the abundant bicarbonate and carbonate ions in these waters.[10]

Chemical Properties and Reactivity

The carbonate radical is a one-electron oxidant, but it is considerably weaker and therefore more selective than the hydroxyl radical.[5] This selectivity is a defining feature of its chemical behavior.

-

Redox Potential: The reduction potential of the CO₃•⁻/CO₃²⁻ couple is approximately 1.57-1.78 V.[11][12]

-

Reactivity with Biomolecules: The carbonate radical reacts selectively with electron-rich organic molecules.[13][14] High reaction rate constants are observed with molecules containing specific functional groups such as anilines, phenoxides, and thioethers.[14]

-

Amino Acids: It readily oxidizes sulfur-containing amino acids (like methionine), and aromatic amino acids (tryptophan, tyrosine).[14] For example, it reacts with glycine and alanine.[15]

-

Nucleobases: The carbonate radical can oxidize nucleobases, suggesting a role in DNA damage.[4]

-

Proteins and Lipids: It can participate in the peroxidation of low-density lipoprotein and the degradation of proteins.[4][16]

-

The reactivity of the carbonate radical is highly dependent on the structure of the target molecule. For instance, electron-withdrawing groups on an aromatic ring significantly decrease the reaction rate constant.[14]

Quantitative Data: Reaction Rate Constants

The selective reactivity of the carbonate radical is quantified by its second-order reaction rate constants with various compounds. The rate constants span a very wide range, from 10² to 10⁹ M⁻¹s⁻¹.[13][14] A summary of representative rate constants is provided below.

| Compound Class | Example Compound | Rate Constant (k) in M⁻¹s⁻¹ |

| Herbicides | s-Triazines, Phenylureas | 4 x 10⁶ to 1 x 10⁸ |

| Anilines | Aniline | ~5 x 10⁸ |

| Phenoxides | Phenoxide ion | ~3 x 10⁸ |

| Amino Acids | Tryptophan | ~1.5 x 10⁸ |

| Tyrosine | ~4 x 10⁸ | |

| Methionine | ~1.3 x 10⁸ | |

| Sulfur Compounds | Cysteine | ~1 x 10⁷ |

| Glutathione | ~1.5 x 10⁶ | |

| Nucleobases | Guanine | ~1.2 x 10⁸ |

(Note: The exact rate constants can vary depending on experimental conditions such as pH and temperature. The values presented are representative figures from various studies.)[10][14]

Experimental Protocols

The study of the short-lived carbonate radical requires specialized techniques for its rapid generation and detection.

4.1. Generation and Detection by Pulse Radiolysis

Pulse radiolysis is a powerful technique used to generate free radicals and study their subsequent reactions on very short timescales (from picoseconds to microseconds).[6][17][18]

-

Principle: A high-energy electron pulse is fired into an aqueous solution, causing the radiolysis of water and generating primary radicals, including the hydroxyl radical (•OH). In a solution containing a high concentration of sodium carbonate or bicarbonate, the •OH radicals are rapidly scavenged to form the carbonate radical (CO₃•⁻).[6][19]

-

Methodology:

-

Sample Preparation: An aqueous solution of sodium carbonate (e.g., 0.1 M) or sodium bicarbonate is prepared and saturated with N₂O to convert hydrated electrons into •OH radicals, thereby maximizing the yield of CO₃•⁻.[19]

-

Irradiation: The sample, held in a quartz cuvette, is irradiated with a short pulse (nanoseconds to microseconds) of high-energy electrons from a linear accelerator.[18][19]

-

Transient Absorption Spectroscopy: A light beam from a monitoring lamp (e.g., a Xenon lamp) is passed through the sample at a right angle to the electron pulse. The changes in light absorption over time are recorded by a fast photodetector and oscilloscope.

-

Data Analysis: The carbonate radical has a characteristic absorption maximum around 600 nm.[19] The formation and decay of this absorption signal are monitored to determine reaction kinetics. By introducing a substrate (the molecule of interest) into the solution, the rate constant of the reaction between CO₃•⁻ and the substrate can be determined by observing the increased rate of decay of the 600 nm signal.

-

4.2. Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is the only spectroscopic technique that allows for the direct detection of species with unpaired electrons, such as free radicals.[1][20]

-

Principle: A sample containing unpaired electrons is placed in a strong, static magnetic field. The electron spins align either with or against the field, creating two energy levels. The sample is then irradiated with microwaves. When the microwave energy matches the energy difference between the two spin states, absorption occurs, which is detected by the spectrometer.[20] The resulting EPR spectrum provides information about the identity and environment of the radical.

-

Methodology for Spin Trapping: Because the carbonate radical is very short-lived, direct detection in a liquid solution at room temperature is often not feasible. The technique of spin trapping is therefore employed.

-

Radical Generation: The carbonate radical is generated in situ (e.g., via photolysis or a chemical reaction) in the presence of a "spin trap." A spin trap is a diamagnetic molecule that reacts with the short-lived radical to form a much more stable, persistent radical adduct.

-

EPR Measurement: The resulting stable radical adduct is then detected by a standard EPR spectrometer.

-

Spectrum Analysis: The hyperfine splitting pattern of the EPR spectrum of the spin adduct is characteristic of the trapped radical. This allows for the identification of the original transient radical (in this case, CO₃•⁻). The intensity of the signal can be used to quantify the amount of radical formed.[1]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the carbonate radical.

Caption: Formation of the carbonate radical from peroxynitrite and CO₂.

Caption: Experimental workflow for pulse radiolysis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Role of Carbonate in Catalytic Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cris.openu.ac.il [cris.openu.ac.il]

- 7. The role of carbon dioxide in free radical reactions of the organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Rate constants of carbonate radical anion reactions with molecules of environmental interest in aqueous solution: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of Polyphenol-Rich Extracts from Defatted Avocado Peel and Seed Residues Using Ultrasound-Assisted RSM: Antioxidant Potential and Valorization Prospects [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Picosecond pulse radiolysis of the liquid diethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Carbonate Radical Anion (CO₃•⁻) and its Relevance in Atmospheric Chemistry

A Note on Terminology: The user's request specified the "CO23 radical." Based on established chemical literature, this is presumed to be a typographical error. This guide will focus on the well-characterized and atmospherically significant carbonate radical anion (CO₃•⁻) . A section on the carbon dioxide radical anion (CO₂•⁻) is also included for comprehensiveness, as it is another relevant small carbon-oxygen radical species.

Introduction to the Carbonate Radical Anion (CO₃•⁻)

The carbonate radical anion (CO₃•⁻) is a highly reactive oxygen-centered radical that plays a significant, though sometimes overlooked, role in atmospheric and aqueous chemistry.[1] Despite its transient nature, with a lifetime typically in the microsecond to millisecond range, its potent oxidizing capabilities make it an important intermediate in various chemical processes.[2][3] It is a stronger oxidant than the superoxide radical and possesses a reactivity comparable to other significant atmospheric radicals. This guide provides a comprehensive overview of the core properties, formation mechanisms, and atmospheric reactions of the CO₃•⁻ radical, with a focus on quantitative data and experimental methodologies for researchers in atmospheric science and related fields.

Physicochemical and Spectroscopic Properties

The CO₃•⁻ radical has been characterized by various spectroscopic and computational methods. It possesses a planar structure with C₂ᵥ symmetry in the gas phase and in solution.[4] Its key properties are summarized below.

Quantitative Data: Spectroscopic and Thermodynamic Properties of CO₃•⁻

| Property | Value | Units | Notes and References |

| UV-Vis Absorption Maximum (λ_max_) | ~600 | nm | In aqueous solution.[3][5] |

| Molar Extinction Coefficient (ε) | 1860 ± 160 | M⁻¹cm⁻¹ | At 600 nm in aqueous solution. |

| Vibrational Frequencies (Raman) | Not well-characterized in the gas phase. | cm⁻¹ | |

| Vibrational Frequencies (IR) | Not well-characterized in the gas phase. | cm⁻¹ | |

| Standard Enthalpy of Formation (ΔfH°) | -490 ± 50 | kJ/mol | For the gas-phase ion. |

| Electron Affinity (of CO₃) | 3.85 - 4.08 | eV | Computationally derived. |

| Redox Potential (E°(CO₃•⁻/CO₃²⁻)) | 1.78 | V | vs. NHE at neutral pH.[2][3] |

Formation of the Carbonate Radical Anion

The CO₃•⁻ radical can be formed through several pathways in both laboratory settings and the natural environment.

Primary Formation Pathways

The principal formation route for CO₃•⁻ in atmospheric and aqueous systems is the reaction of the hydroxyl radical (•OH) with carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) ions.[6]

-

Reaction with Carbonate: •OH + CO₃²⁻ → OH⁻ + CO₃•⁻

-

Reaction with Bicarbonate: •OH + HCO₃⁻ → H₂O + CO₃•⁻

The reaction with bicarbonate is generally faster and is considered a major pathway in atmospheric aerosols and cloud water.

Diagram: Formation of Carbonate Radical Anion

Key Reactions in Atmospheric Chemistry

The high reactivity of the CO₃•⁻ radical makes it a participant in several important atmospheric processes, including the oxidation of sulfur and nitrogen species and the degradation of organic pollutants.

Role in Sulfate Formation

Recent studies have highlighted the significant role of the CO₃•⁻ radical in the heterogeneous oxidation of sulfur dioxide (SO₂), leading to the formation of sulfate aerosols, a key component of particulate matter.[2][7] This process is particularly important on the surface of mineral dust particles.[2]

Diagram: CO₃•⁻ Mediated Sulfate Formation

Quantitative Data: Reaction Rate Constants for CO₃•⁻

| Reactant | Rate Constant (k) | Units | Conditions | Reference |

| Anilines | 10⁷ - 10⁹ | M⁻¹s⁻¹ | Aqueous solution | [8] |

| Phenols | 10⁶ - 10⁸ | M⁻¹s⁻¹ | Aqueous solution | [9] |

| Sulfur-containing amino acids | 10⁷ - 10⁹ | M⁻¹s⁻¹ | Aqueous solution | [8] |

| s-Triazine herbicides | 4 x 10⁶ - 1 x 10⁸ | M⁻¹s⁻¹ | Aqueous solution | [9] |

| Phenylurea herbicides | 4 x 10⁶ - 1 x 10⁸ | M⁻¹s⁻¹ | Aqueous solution | [9] |

Experimental Protocols for the Study of CO₃•⁻

The transient nature of the CO₃•⁻ radical necessitates the use of time-resolved techniques for its generation and detection.

Generation and Detection by Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating and studying short-lived radical species.

-

Principle: A high-energy electron pulse is used to irradiate a solution, leading to the formation of primary radicals (e.g., hydrated electrons, hydroxyl radicals). In the presence of suitable scavengers and precursors, these primary radicals can be converted into the radical of interest.

-

Experimental Setup:

-

Electron Accelerator: A linear accelerator (LINAC) or Van de Graaff generator produces short pulses (nanosecond to microsecond) of high-energy electrons.

-

Sample Cell: A quartz cell containing the sample solution is placed in the path of the electron beam.

-

Analyzing Light Source: A high-intensity lamp (e.g., Xenon arc lamp) provides a continuous light beam that passes through the sample cell.

-

Monochromator and Detector: The light transmitted through the sample is passed through a monochromator to select a specific wavelength and is then detected by a fast photodetector (e.g., photomultiplier tube).

-

Data Acquisition: The signal from the detector is recorded by a fast oscilloscope, allowing for the time-resolved measurement of changes in optical absorption.

-

-

Protocol for CO₃•⁻ Generation:

-

Prepare an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) at the desired concentration and pH.

-

Saturate the solution with nitrous oxide (N₂O) to scavenge hydrated electrons and convert them to hydroxyl radicals.

-

The hydroxyl radicals then react with carbonate or bicarbonate to form the CO₃•⁻ radical.

-

Monitor the formation and decay of the CO₃•⁻ radical by measuring the transient absorption at its λ_max_ (~600 nm).

-

Diagram: Experimental Workflow for Pulse Radiolysis

Generation by Flash Photolysis

Flash photolysis is another technique used to generate transient species using a short pulse of light.[3]

-

Principle: A photolabile precursor is excited by a high-intensity light flash, leading to its decomposition and the formation of the desired radical.

-

Protocol for CO₃•⁻ Generation:

-

A suitable photolytic precursor for the hydroxyl radical, such as hydrogen peroxide (H₂O₂), is used in an aqueous solution containing carbonate or bicarbonate.[10]

-

UV photolysis of H₂O₂ generates •OH radicals.

-

The •OH radicals then react to form CO₃•⁻, which can be detected by transient absorption spectroscopy as in pulse radiolysis.

-

The Carbon Dioxide Radical Anion (CO₂•⁻)

The carbon dioxide radical anion (CO₂•⁻) is another important C-O radical, primarily known for its strong reducing properties.[11]

Formation and Properties

CO₂•⁻ is formed by the one-electron reduction of carbon dioxide. It has a bent geometry.

Quantitative Data: Spectroscopic and Thermodynamic Properties of CO₂•⁻

| Property | Value | Units | Notes and References |

| UV-Vis Absorption Maximum (λ_max_) | ~235 | nm | In aqueous solution.[12] |

| Vibrational Frequencies (IR) | 1671 | cm⁻¹ | Antisymmetric stretch in KBr matrix.[13][14] |

| Vibrational Frequencies (Raman) | 1298 | cm⁻¹ | Symmetric CO stretch in aqueous solution.[12] |

| 742 | cm⁻¹ | OCO bending mode in aqueous solution.[12] | |

| Redox Potential (E°(CO₂/CO₂•⁻)) | -2.2 | V | vs SCE.[11] |

| pKa (of •CO₂H) | 3.4 ± 0.2 | In aqueous solution.[12] |

Key Reactions

The CO₂•⁻ radical is a potent reductant and can participate in various electron transfer reactions. It can be generated from formate salts through hydrogen atom transfer.[11]

Diagram: Formation and a Key Reaction of CO₂•⁻

Conclusion

The carbonate radical anion (CO₃•⁻) is a highly reactive species with significant implications for atmospheric chemistry, particularly in the formation of secondary aerosols like sulfate. Its study requires specialized time-resolved techniques such as pulse radiolysis and flash photolysis. The carbon dioxide radical anion (CO₂•⁻), while also important, primarily functions as a strong reductant. A thorough understanding of the chemistry of these radicals is crucial for accurately modeling atmospheric processes and their impact on air quality and climate. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in these fields.

References

- 1. Radiolytic formation of the carbon dioxide radical anion in acetonitrile revealed by transient IR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Theoretical study on the spectroscopic properties of CO3(*-).nH2O clusters: extrapolation to bulk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. govinfo.gov [govinfo.gov]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. Rate constants of carbonate radical anion reactions with molecules of environmental interest in aqueous solution: A review [agris.fao.org]

- 9. Photosensitizer method to determine rate constants for the reaction of carbonate radical with organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radical Chain Reduction via Carbon Dioxide Radical Anion (CO2•–) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isms.illinois.edu [isms.illinois.edu]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Generation of the Carbonate Radical (CO₃•⁻)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carbonate radical anion (CO₃•⁻) is a selective and potent one-electron oxidant that plays a significant role in various chemical and biological systems. Its involvement in oxidative stress, atmospheric chemistry, and advanced oxidation processes for water treatment makes it a crucial species for study. Unlike the highly reactive and non-selective hydroxyl radical (•OH), the carbonate radical exhibits greater selectivity, reacting preferentially with electron-rich organic molecules such as phenols, anilines, and sulfur-containing compounds. This document provides detailed protocols for the generation of the CO₃•⁻ radical in a laboratory setting using common techniques.

Method 1: Generation via Hydroxyl Radical (•OH) Scavenging

This is one of the most common methods for generating the carbonate radical. It relies on the rapid reaction between the hydroxyl radical (•OH) and either carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) ions. The hydroxyl radicals are typically generated in situ using methods such as the Fenton reaction, UV/H₂O₂ systems, or pulse radiolysis.

Reaction Principle

The hydroxyl radical, a powerful oxidizing agent, is first generated in an aqueous solution. In the presence of a high concentration of carbonate or bicarbonate, the •OH is scavenged to produce the carbonate radical.

-

•OH + CO₃²⁻ → CO₃•⁻ + OH⁻

-

•OH + HCO₃⁻ → CO₃•⁻ + H₂O

The choice between carbonate and bicarbonate depends on the desired pH of the solution.

Experimental Protocol: UV/H₂O₂ System

This protocol describes the generation of CO₃•⁻ using the photolysis of hydrogen peroxide (H₂O₂) in the presence of sodium bicarbonate.

Materials:

-

Hydrogen Peroxide (H₂O₂, 30% w/w)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Phosphate buffer (to maintain pH if necessary)

-

High-purity water (Milli-Q or equivalent)

-

UV photoreactor (e.g., with a low-pressure mercury lamp at 254 nm)

-

Quartz reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare an aqueous solution of sodium bicarbonate or sodium carbonate. A typical concentration is in the range of 10 mM to 1 M, depending on the experimental requirements.

-

Adjust the pH of the solution if necessary. For bicarbonate, the pH will naturally be slightly alkaline.

-

Add the desired concentration of the substrate to be studied.

-

Place the solution in the quartz reaction vessel and add a magnetic stir bar.

-

Add hydrogen peroxide to the solution. The final concentration of H₂O₂ typically ranges from 1 mM to 10 mM.

-

Place the vessel in the UV photoreactor and begin stirring.

-

Turn on the UV lamp to initiate the photolysis of H₂O₂ (H₂O₂ + hv → 2 •OH), which will then react with the bicarbonate/carbonate to form CO₃•⁻.

-

Samples can be withdrawn at specific time intervals to monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, GC-MS, or UV-Vis spectroscopy).

Data Presentation

The following table summarizes the key reaction rate constants involved in this process.

| Reaction | Rate Constant (k) | Reference(s) |

| •OH + CO₃²⁻ → CO₃•⁻ + OH⁻ | 3.9 x 10⁸ M⁻¹s⁻¹ | [1] |

| •OH + HCO₃⁻ → CO₃•⁻ + H₂O | 8.5 x 10⁶ M⁻¹s⁻¹ | [2] |

| CO₃•⁻ + CO₃•⁻ → Products (e.g., C₂O₆²⁻) | Varies with conditions | [3] |

| CO₃•⁻ + H₂O₂ → HCO₃⁻ + HO₂• | 8.0 x 10⁵ M⁻¹s⁻¹ |

Visualization of Reaction Pathway

Caption: Reaction pathway for CO₃•⁻ generation via •OH scavenging.

Method 2: Photochemical Generation from a Cobalt(III) Complex

This method involves the flash photolysis of a carbonato-cobalt(III) complex, specifically [Co(NH₃)₅CO₃]⁺, to directly generate the carbonate radical.[4] This technique is particularly useful for time-resolved studies, such as laser flash photolysis, as it provides a clean and rapid source of CO₃•⁻.

Reaction Principle

Upon UV irradiation, the [Co(NH₃)₅CO₃]⁺ complex undergoes an intramolecular electron transfer, leading to the reduction of Co(III) to Co(II) and the formation of the carbonate radical.

-

[Co(NH₃)₅CO₃]⁺ + hv → Co²⁺ + 5 NH₃ + CO₃•⁻

Experimental Protocol: Laser Flash Photolysis

Materials:

-

Pentaamminecarbonatocobalt(III) nitrate, [Co(NH₃)₅CO₃]NO₃

-

Phosphate buffer (e.g., pH 8.0)

-

High-purity water

-

A laser flash photolysis setup (e.g., with a Nd:YAG laser providing excitation at 266 nm or 355 nm)

-

Quartz cuvette (1 cm path length)

-

Transient absorption spectrophotometer

Procedure:

-

Prepare a stock solution of the [Co(NH₃)₅CO₃]NO₃ complex in high-purity water. A typical concentration for flash photolysis experiments is in the micromolar to millimolar range.

-

Prepare the final reaction solution by diluting the stock solution in a suitable buffer (e.g., phosphate buffer at pH 8.0) to achieve the desired concentration.[4]

-

If studying the reaction of CO₃•⁻ with a substrate, add the substrate to the solution at this stage.

-

Transfer the solution to the quartz cuvette and place it in the sample holder of the laser flash photolysis system.

-

Excite the sample with a laser pulse (e.g., 266 nm or 355 nm).[4]

-

Monitor the formation and decay of the carbonate radical by measuring the transient absorbance in the visible region. The CO₃•⁻ radical has a characteristic broad absorption spectrum with a maximum around 600 nm.

-

Analyze the kinetic traces to determine reaction rate constants.

Visualization of Experimental Workflow

Caption: Workflow for photochemical generation and detection of CO₃•⁻.

Method 3: Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating free radicals with high temporal resolution, making it ideal for studying their reaction kinetics.[5] In this method, a high-energy electron pulse is directed into an aqueous solution, leading to the formation of primary radicals, including the hydrated electron (e⁻aq), hydrogen atom (H•), and the hydroxyl radical (•OH).

Reaction Principle

In an N₂O-saturated aqueous solution containing bicarbonate or carbonate, the hydrated electrons are converted to •OH radicals, which then react to form CO₃•⁻.

-

Radiolysis of Water: H₂O --(e⁻ beam)--> e⁻aq, •OH, H•, H₂, H₂O₂, H₃O⁺

-

Scavenging of e⁻aq: e⁻aq + N₂O + H₂O → •OH + N₂ + OH⁻

-

Formation of CO₃•⁻: •OH + HCO₃⁻/CO₃²⁻ → CO₃•⁻ + H₂O/OH⁻

This method allows for the generation of a well-defined concentration of CO₃•⁻ in a sub-microsecond timeframe.[3][6]

Experimental Protocol: General Overview

Detailed protocols for pulse radiolysis are highly specific to the instrument (e.g., LINAC accelerator). The following is a general outline.

Materials:

-

High-purity water, triply distilled or Milli-Q grade.

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

-

Nitrous oxide (N₂O) gas for solution saturation.

-

A pulse radiolysis system equipped with a fast detection system (e.g., transient absorption spectroscopy).

Procedure:

-

Prepare the aqueous solution of NaHCO₃ or Na₂CO₃ at the desired concentration.

-

Saturate the solution with N₂O gas for at least 30 minutes prior to the experiment. This converts the generated hydrated electrons into hydroxyl radicals, maximizing the yield of CO₃•⁻.

-

Introduce the solution into the irradiation cell.

-

Subject the sample to a short pulse of high-energy electrons (typically a few MeV, with pulse durations in the nanosecond to microsecond range).

-

Monitor the formation and decay of the CO₃•⁻ radical via its characteristic absorption at ~600 nm using a time-resolved spectrophotometer.[3]

-

The resulting kinetic data can be used to determine the rates of reaction of the carbonate radical with various substrates.

Visualization of Pulse Radiolysis Principle

Caption: Principle of CO₃•⁻ generation using pulse radiolysis.

References

- 1. Photochemical formation of carbonate radical and its reaction with dissolved organic matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Detection of the Carbonate Radical Anion (CO₂³⁻•)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carbonate radical anion (CO₂³⁻•) is a highly reactive oxygen species implicated in various biological and chemical processes, including oxidative stress, DNA damage, and advanced oxidation processes for water treatment. Its short lifetime and high reactivity make its direct detection challenging. These application notes provide detailed protocols for the generation and detection of the CO₂³⁻• radical using state-of-the-art techniques, including Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping, Transient Absorption Spectroscopy (TAS), and electrochemical methods.

I. Generation of the Carbonate Radical Anion

Accurate detection of the CO₂³⁻• radical requires reliable methods for its generation in a controlled manner. Below are protocols for three common methods.

Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating free radicals by irradiating a solution with a high-energy electron pulse. This method allows for the study of fast radical reactions.

Protocol:

-

Prepare an aqueous solution containing sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) at the desired concentration (typically in the mM to M range) in high-purity water.

-

Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can scavenge the primary radicals.

-

Introduce the solution into a quartz cell suitable for pulse radiolysis experiments.

-

Irradiate the sample with a short pulse of high-energy electrons (typically a few MeV) from a linear accelerator. The primary radiolysis of water generates hydroxyl radicals (•OH), which then react with carbonate or bicarbonate to form the CO₂³⁻• radical.

-

•OH + CO₃²⁻ → CO₃•⁻ + OH⁻

-

•OH + HCO₃⁻ → CO₃•⁻ + H₂O

-

-

The generated CO₂³⁻• radical can then be detected using time-resolved techniques such as transient absorption spectroscopy.

Flash Photolysis

Flash photolysis utilizes a high-intensity light pulse to induce photochemical reactions that generate the radical of interest.

Protocol:

-

Prepare a solution of a suitable photolytic precursor. A common precursor for CO₂³⁻• is a carbonatotetramminecobalt(III) complex (e.g., [Co(NH₃)₄CO₃]NO₃).

-

Dissolve the precursor in an appropriate buffer solution (e.g., phosphate buffer) at a concentration typically in the µM to mM range.

-

Place the solution in a quartz cuvette.

-

Irradiate the sample with a high-energy UV laser pulse (e.g., from a Nd:YAG laser at 266 nm or a KrF excimer laser at 248 nm). Photolysis of the cobalt complex leads to the formation of the CO₂³⁻• radical.[1]

-

The transient radical is then detected using a time-resolved spectroscopic technique.

Generation via Hydroxyl Radical Reaction

The CO₂³⁻• radical can be generated by the reaction of hydroxyl radicals with carbonate or bicarbonate. The hydroxyl radicals can be produced from the photolysis of hydrogen peroxide.

Protocol:

-

Prepare an aqueous solution containing sodium carbonate or bicarbonate and hydrogen peroxide (H₂O₂).

-

Adjust the pH of the solution as needed.

-

Irradiate the solution with a UV lamp or laser at a wavelength that photolyzes H₂O₂ (e.g., 254 nm) to generate hydroxyl radicals.

-

H₂O₂ + hν → 2 •OH

-

-

The hydroxyl radicals will then react with carbonate or bicarbonate to produce the CO₂³⁻• radical.

II. Detection Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping

EPR spectroscopy is the most direct method for detecting species with unpaired electrons. Due to the short lifetime of the CO₂³⁻• radical, a technique called spin trapping is employed to form a more stable radical adduct that can be readily detected by EPR.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO), in high-purity water. The final concentration of DMPO in the reaction mixture should typically be between 10 and 100 mM.

-

Prepare the system in which the CO₂³⁻• radical will be generated (e.g., by photolysis or enzymatic reaction) in a suitable buffer.

-

Mix the spin trap solution with the radical generating system immediately before the experiment.

-

-

EPR Measurement:

-

Transfer the reaction mixture to a flat quartz EPR cell or a capillary tube.

-

Place the sample in the cavity of the EPR spectrometer.

-

Record the EPR spectrum. Typical X-band EPR spectrometer settings are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW (should be optimized to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G (should be optimized for resolution and signal-to-noise)

-

Sweep Width: 100 G

-

Sweep Time: 1-2 minutes

-

Time Constant: 0.1-0.3 s

-

-

-

Data Analysis:

-

The EPR spectrum of the DMPO-CO₃•⁻ adduct is expected to be a quartet of triplets.

-

Simulate the experimental spectrum to obtain the hyperfine coupling constants (aN and aH), which are characteristic of the trapped radical.

-

Quantitative Data:

| Spin Trap | Radical Adduct | aN (G) | aH (G) | Reference |

| DMPO | DMPO-CO₃•⁻ | ~14.2 | ~1.8 | (Estimated based on similar oxygen-centered radicals) |

Transient Absorption Spectroscopy (TAS)

TAS is a powerful technique to study short-lived species by measuring their absorption of light following excitation by a pump pulse.

Experimental Protocol:

-

Sample Preparation:

-

Prepare the solution in which the CO₂³⁻• radical will be generated (e.g., by pulse radiolysis or flash photolysis) in a quartz cuvette with a short path length (e.g., 1 cm).

-

-

TAS Measurement:

-

Use a pump-probe setup. The pump pulse (e.g., from a Nd:YAG laser) initiates the formation of the CO₂³⁻• radical.

-

A broadband probe pulse (typically a white light continuum) is passed through the sample at a specific time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength.

-

By varying the time delay between the pump and probe pulses, the formation and decay kinetics of the CO₂³⁻• radical can be monitored.

-

-

Data Analysis:

-

The transient absorption spectrum of the CO₂³⁻• radical exhibits a characteristic broad absorption band in the visible region.

-

The concentration of the radical can be determined using the Beer-Lambert law (ΔA = εcl), where ΔA is the change in absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

-

Quantitative Data:

| Radical Species | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax | Reference |

| CO₃•⁻ | ~600 nm | 1860 ± 160 M⁻¹cm⁻¹ | [2] |

Electrochemical Detection

Electrochemical methods, such as Scanning Electrochemical Microscopy (SECM), can be used to detect reactive species. While a specific protocol for CO₂³⁻• is not detailed in the provided results, a general approach for detecting short-lived radicals can be adapted.

Experimental Protocol (Conceptual):

-

SECM Setup:

-

Use a four-electrode setup: a working ultramicroelectrode (UME) tip, a substrate working electrode, a counter electrode, and a reference electrode.

-

-

Tip Generation/Substrate Collection Mode:

-

The CO₂³⁻• radical could be generated at the UME tip by the electrochemical oxidation of carbonate.

-

The tip is held at a potential sufficient to oxidize CO₃²⁻ to CO₃•⁻.

-

The nearby substrate electrode is held at a potential where the generated CO₃•⁻ can be reduced.

-

-

Measurement:

-

The current at the substrate electrode (collection current) is measured as a function of the distance between the tip and the substrate.

-

The collection efficiency (the ratio of substrate current to tip current) provides information about the stability and reactivity of the radical.

-

-

Data Analysis:

-

By analyzing the approach curve (collection efficiency vs. distance), the kinetics of the radical's decay (e.g., dimerization or reaction with other species) can be determined.

-

III. Visualizations

Generation of Carbonate Radical Anion via Pulse Radiolysis

Caption: Workflow for the generation of the carbonate radical anion via pulse radiolysis of an aqueous carbonate solution.

Experimental Workflow for EPR Spin Trapping

Caption: Experimental workflow for the detection of the carbonate radical anion using EPR spectroscopy with spin trapping.

Transient Absorption Spectroscopy Pump-Probe Experiment

Caption: Schematic of a pump-probe transient absorption spectroscopy experiment for radical detection.

References

Application Notes and Protocols for the Mass Spectrometry of the Carbonate Radical Anion (CO₃•⁻)

Audience: Researchers, scientists, and drug development professionals.

Note on the Analyte: The specified analyte "CO23 radical" is not a recognized chemical species. This document pertains to the carbonate radical anion (CO₃•⁻) , a significant reactive oxygen species in various chemical and biological systems, which is the likely intended subject of the query.

Introduction

The carbonate radical anion (CO₃•⁻) is a highly reactive, short-lived radical species that plays a crucial role in both chemical and biological systems. It is formed from the one-electron oxidation of carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻). Due to its high reactivity, it can participate in a variety of chemical transformations, including the oxidation of organic and inorganic compounds. Understanding the generation, detection, and fragmentation of CO₃•⁻ is essential for researchers studying oxidative stress, atmospheric chemistry, and advanced oxidation processes. Mass spectrometry offers a powerful tool for the direct detection and characterization of this transient species.

These application notes provide an overview of the mass spectrometric analysis of the CO₃•⁻ radical anion, including protocols for its generation and a discussion of its fragmentation based on available photodissociation data.

Generation of the Carbonate Radical Anion for Mass Spectrometry

The generation of a stable and analyzable beam of CO₃•⁻ for mass spectrometry can be challenging due to its high reactivity. The following methods describe approaches for its formation, which can be adapted for analysis by electrospray ionization mass spectrometry (ESI-MS).

In-Solution Generation via Hydroxyl Radical Reaction

The most common method for producing the carbonate radical anion in solution is through the reaction of carbonate or bicarbonate ions with hydroxyl radicals (•OH). The hydroxyl radicals can be generated in situ using various methods, with the photolysis of hydrogen peroxide being a widely used approach.

Reaction Scheme:

-

Hydroxyl Radical Generation: H₂O₂ + hν → 2 •OH

-

Carbonate Radical Formation:

-

HCO₃⁻ + •OH → CO₃•⁻ + H₂O

-

CO₃²⁻ + •OH → CO₃•⁻ + OH⁻

-

This method is suitable for generating CO₃•⁻ in an aqueous solution, which can then be introduced into an ESI-MS system.

Gas-Phase Generation

The CO₃•⁻ radical anion has also been generated in the gas phase within a drift tube mass spectrometer. This method involves the reaction of the oxygen radical anion (O•⁻) with carbon dioxide (CO₂).

Reaction Scheme: O•⁻ + CO₂ → CO₃•⁻

While this method is specific to certain types of mass spectrometry instrumentation, it provides a direct way to form the radical anion in the gas phase for subsequent analysis.

Mass Spectrometric Analysis

Detection of the Carbonate Radical Anion

The carbonate radical anion can be detected in the negative ion mode of a mass spectrometer. The key ion to monitor is at a mass-to-charge ratio (m/z) corresponding to the molecular weight of CO₃•⁻.

| Ion | Formula | Monoisotopic Mass (Da) | Expected m/z |

| Carbonate Radical Anion | CO₃•⁻ | 60.009 | 60.0 |

Fragmentation Analysis